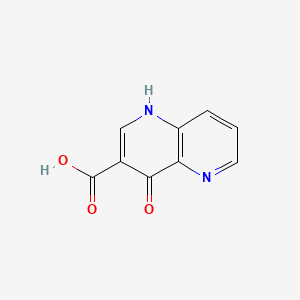

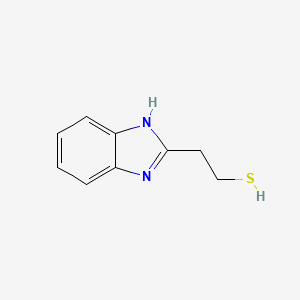

1h-Benzimidazole-2-ethanethiol

概要

説明

1H-Benzimidazole-2-ethanethiol is a chemical compound with the molecular formula C9H10N2S . The molecule contains a total of 23 bonds, including 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 thiol, and 1 Imidazole .

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . A study reports a simple process to synthesize and separate 2-substituted-phenyl benzimidazole derivatives with high yield and efficiency .

Molecular Structure Analysis

The 1H-Benzimidazole-2-ethanethiol molecule consists of 10 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Sulfur atom . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 1H-Benzimidazole-2-ethanethiol molecule .

Chemical Reactions Analysis

Benzimidazoles, including 1H-Benzimidazole-2-ethanethiol, have been the subject of a large number of theoretical papers covering a wide range of levels . They are involved in intracellular migration and transport .

科学的研究の応用

Antiparasitic Activity

“1h-Benzimidazole-2-ethanethiol” derivatives, particularly benzimidazole-2-yl hydrazones, have shown promising antiparasitic properties. Studies indicate that these compounds are more effective than some clinically used anthelmintic drugs, such as albendazole and ivermectin . They have been tested against parasitic infections like those caused by Trichinella spiralis, which can lead to significant morbidity and mortality worldwide .

Antioxidant Properties

These compounds also exhibit antioxidant activity, which is crucial in combating oxidative stress in biological systems. Oxidative stress is implicated in various diseases, and the ability of benzimidazole derivatives to act as radical scavengers makes them valuable in this field . They have been tested in vitro against stable free radicals and have shown effectiveness in preventing iron-induced oxidative damage in model systems containing biologically relevant molecules .

Cancer Research

Benzimidazole derivatives are being explored for their potential as anticancer agents. Their effects on cancer cell lines, such as A549, MDA-MB-231, and PC3, are under investigation, with some studies highlighting the influence of substituent groups on their bioactivity . This research is pivotal in the development of new therapeutic agents for cancer treatment.

Tubulin Polymerization Inhibition

The effect of 1h-Benzimidazole-2-ethanethiol derivatives on tubulin polymerization has been evaluated, showing that these compounds can alter the nucleation phase and slow down the polymerization process . This is comparable to the action of nocodazole, a well-known agent that disrupts microtubule dynamics, which is a potential mechanism for anticancer activity.

Molecular Modeling and Computational Chemistry

Density Functional Theory (DFT) calculations have been applied to benzimidazole derivatives to estimate reaction enthalpies in different media and to predict the preferred mechanisms of antioxidant activity . This computational approach helps in understanding the molecular basis of their bioactivity and in designing new compounds with improved properties.

作用機序

Target of Action

1H-Benzimidazole-2-ethanethiol is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Benzimidazole derivatives have been found to possess a broad spectrum of pharmacological properties, including antibacterial, antiviral, and antiparasitic effects

Mode of Action

For instance, some benzimidazole derivatives have been found to exhibit antioxidant activity by reacting with various free radicals .

Biochemical Pathways

For example, some benzimidazole derivatives have been found to exhibit antiparasitic activity, suggesting that they may interfere with the biochemical pathways of parasites .

Pharmacokinetics

Benzimidazole derivatives are generally known for their outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exert excellent bioactivity against many ailments . For example, some benzimidazole derivatives have been found to exhibit potent larvicidal effect .

Action Environment

The action of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Safety and Hazards

The safety data sheet for 1H-Benzimidazole-2-ethanethiol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

将来の方向性

Benzimidazoles, including 1H-Benzimidazole-2-ethanethiol, are structurally similar to purines and can evidently take the place of nucleotides, i.e., the adenine base of the DNA . This feature has been substantially utilized in drug synthesis and medicinal chemistry, showing a huge variety of organic and scientific applications . Researchers are focusing on the catalytic activity of ZnO in the synthesis of heterocyclic structures with the goal of stimulating further progress in this field .

特性

IUPAC Name |

2-(1H-benzimidazol-2-yl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZIBEDYAPAIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289622 | |

| Record name | 1h-benzimidazole-2-ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h-Benzimidazole-2-ethanethiol | |

CAS RN |

2242-96-8 | |

| Record name | 2-Benzimidazoleethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-benzimidazole-2-ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

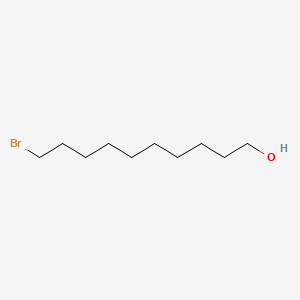

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)